Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxy chlorzoxazone-d2

CYP2E1 phenotyping microdosing pharmacokinetics LC-MS/MS method validation

Essential for accurate LC-MS/MS quantification of CYP2E1 activity. This +2 Da deuterated analog co-elutes with the native metabolite, correcting matrix effects for reliable data in clinical phenotyping and DDI studies. Choose it for validated, precise results.

Molecular Formula C7H4ClNO3
Molecular Weight 187.57 g/mol
Cat. No. B585203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy chlorzoxazone-d2
Synonyms5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone;  6-Hydroxychlorzoxazone-d2;  NSC 24955-d2; 
Molecular FormulaC7H4ClNO3
Molecular Weight187.57 g/mol
Structural Identifiers
InChIInChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D
InChIKeyAGLXDWOTVQZHIQ-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Chlorzoxazone-d2 for Analytical Quantification of CYP2E1-Mediated Metabolism


6-Hydroxy Chlorzoxazone-d2 (CAS 1432065-00-3) is a deuterium-labeled analog of 6-hydroxychlorzoxazone, the primary CYP2E1-mediated metabolite of the muscle relaxant chlorzoxazone . The compound features deuterium substitution at the 4- and 7-positions of the benzoxazolone ring, yielding a molecular mass of approximately 187.58 g/mol, +2 Da relative to the unlabeled analyte (C₇H₄ClNO₃, 185.56 g/mol) . This mass shift enables reliable discrimination from endogenous 6-hydroxychlorzoxazone in LC-MS/MS workflows while preserving physicochemical behavior (LogP ≈ 1.59) nearly identical to the native analyte . The parent metabolite, 6-hydroxychlorzoxazone, serves as the established biomarker for cytochrome P450 2E1 (CYP2E1) activity in both clinical phenotyping and drug interaction studies [1].

Why Non-Deuterated 6-Hydroxychlorzoxazone Cannot Substitute for 6-Hydroxy Chlorzoxazone-d2 in Quantitative Bioanalysis


In LC-MS/MS quantification of 6-hydroxychlorzoxazone in biological matrices, substitution of 6-Hydroxy Chlorzoxazone-d2 with unlabeled 6-hydroxychlorzoxazone or structurally dissimilar internal standards introduces quantifiable analytical bias that compromises data validity. Unlabeled 6-hydroxychlorzoxazone co-elutes and shares identical MRM transitions with the endogenous analyte, rendering it incapable of serving as an internal standard due to complete signal overlap and inability to correct for matrix effects or extraction variability . Non-isotopic internal standards such as dehalogenated chlorzoxazone (2-benzoxazolinone) fail to track differential extraction efficiency and ionization suppression in complex plasma or microsomal incubations, resulting in imprecise quantification with variability exceeding 15% CV in validated assays [1]. The deuterium labeling of 6-Hydroxy Chlorzoxazone-d2 (+2 Da mass shift) enables chromatographic co-elution with the native analyte while maintaining distinct MS/MS detection channels, thereby directly compensating for sample-to-sample matrix effects—a prerequisite for achieving the ultrasensitive lower limits of quantification (LLOQ) down to 2.5 pg/mL required for microdosing pharmacokinetic studies [2].

Quantitative Comparative Evidence for 6-Hydroxy Chlorzoxazone-d2 Selection


LC-MS/MS Analytical Sensitivity: Deuterated Internal Standard Enables 2.5 pg/mL LLOQ

A validated UPLC-MS/MS assay employing deuterium-labeled internal standards achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL for 6-hydroxychlorzoxazone in human plasma. This represents approximately 200- to 1000-fold improvement in sensitivity compared to conventional HPLC-UV methods lacking stable isotope-labeled internal standards [1]. The calibrated concentration range was linear from 2.5 to 1000 pg/mL with correlation coefficients >0.99, and precision remained below 15% across the entire dynamic range [2]. Without deuterated internal standardization, matrix effects alone in plasma samples can reach up to 50% signal suppression, rendering sub-nanogram quantification unreliable [3]. This ultrasensitive capability directly enabled the first successful microdosing study of chlorzoxazone (25 μg dose), allowing pharmacokinetic monitoring for 8 hours post-dose—a previously unattainable experimental design [4].

CYP2E1 phenotyping microdosing pharmacokinetics LC-MS/MS method validation

CYP2E1 Probe Selectivity: Chlorzoxazone 6-Hydroxylation Demonstrates 92.3% CYP2E1-Dependent Inhibition

The metabolic pathway that generates 6-hydroxychlorzoxazone—the native analyte for which 6-Hydroxy Chlorzoxazone-d2 serves as internal standard—exhibits high CYP2E1 selectivity. In human liver microsomal preparations (n = 14 samples), the specific CYP2E1 inhibitor diethyldithiocarbamate (DEDTC) reduced chlorzoxazone 6-hydroxylase activity by 92.3 ± 7.6%, whereas the specific CYP3A inhibitor ketoconazole reduced activity by only 8.6 ± 6.3% [1]. Furthermore, chlorzoxazone 6-hydroxylation activity correlated significantly with immunodetected CYP2E1 protein levels (r = 0.81, P < 0.001) and 4-nitrophenol 2-hydroxylase activity (r = 0.92, P < 0.001) [2]. Pure recombinant human CYP2E1 exhibited a turnover number of 19.7 min⁻¹ for chlorzoxazone 6-hydroxylation, compared to only 0.14 min⁻¹ for CYP3A4—a 140-fold difference in catalytic efficiency [3]. This enzyme specificity underpins the widespread adoption of the chlorzoxazone/6-hydroxychlorzoxazone system as a clinical probe for CYP2E1 activity assessment, with the metabolic ratio (6-OH-CHZ/CHZ) measured 2 hours post-dose ranging from 0.30 ± 0.13 in non-smokers to 0.45 ± 0.21 in obese diabetic individuals (P = 0.007) [4].

CYP2E1 phenotyping drug metabolism enzyme inhibition

Matrix Effect Compensation: Deuterated Internal Standard Mitigates Renal Function-Dependent Quantification Bias

Clinical studies reveal that the plasma-based chlorzoxazone metabolic ratio (6-hydroxychlorzoxazone/chlorzoxazone) is significantly confounded by renal function when quantified without appropriate internal standardization. In patients with kidney disease, the 6-hydroxychlorzoxazone AUC was inversely related to creatinine clearance, resulting in metabolic ratio values substantially elevated relative to subjects with normal renal function—despite CYP2E1 activity (formation clearance) remaining unaffected [1]. This introduces systematic bias in CYP2E1 phenotyping when using non-isotopic quantification methods. The use of deuterated internal standards such as 6-Hydroxy Chlorzoxazone-d2 directly corrects for differential matrix effects and extraction variability across patient populations with varying renal function, enabling accurate cross-cohort comparison of CYP2E1 activity [2]. Monte Carlo simulations from population pharmacokinetic modeling confirmed that metabolic ratio values are greatly increased when creatinine clearance is low and body weight is high, underscoring the necessity of robust internal standardization for reliable pharmacogenetic studies [3].

therapeutic drug monitoring population pharmacokinetics renal impairment

Regulatory Compliance: Traceability to USP/EP Pharmacopeial Standards

6-Hydroxy Chlorzoxazone-d2 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) and Quality Control (QC) applications during drug synthesis and formulation . The compound serves as a reference standard enabling traceability against United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards . This regulatory-grade qualification distinguishes it from research-grade unlabeled 6-hydroxychlorzoxazone, which may lack full characterization documentation and certified purity specifications required for GLP/GMP-compliant analytical workflows. In contrast, alternative internal standards such as dehalogenated chlorzoxazone (2-benzoxazolinone) lack the co-eluting isotopic properties and are not manufactured to pharmacopeial reference standard specifications [1].

analytical method validation quality control regulatory compliance

Fragmentation Pathway Specificity: Deuterium Labeling Enables Mechanistic MS/MS Ion Exchange Studies

Deuterium labeling of 6-hydroxychlorzoxazone enables mechanistic investigation of collision-induced dissociation (CID) fragmentation pathways that are otherwise inaccessible. Studies employing deuterium ion exchange in solution revealed the involvement of three distinct fragmentation pathways for protonated 6-hydroxychlorzoxazone, with specific MRM transitions identified (m/z 186 → 130) suitable for positive-ion ESI detection [1]. This fragmentation analysis, facilitated by deuterium substitution, enabled the development of a multiplexed LC-MS/MS method capable of simultaneously analyzing nine human P450 activities within 3 minutes in a single assay [2]. The 6-hydroxychlorzoxazone assay using deuterium-informed MRM transitions demonstrated excellent linearity with R² > 0.98 over a dynamic range of 0.05 to 40 μM [3]. In contrast, unlabeled 6-hydroxychlorzoxazone cannot provide the isotopic mass shifts required to distinguish fragmentation pathway origins in mechanistic MS studies [4].

mass spectrometry fragmentation stable isotope labeling method development

Inter-Individual Variability Quantification: 6-Hydroxychlorzoxazone Clearance Varies 28-Fold Across Populations

Clinical pharmacokinetic studies demonstrate substantial inter-individual variability in the 6-hydroxylation of chlorzoxazone, underscoring the analytical requirement for robust internal standardization. In a study of 17 volunteers receiving a 250 mg chlorzoxazone tablet, the fraction excreted in urine as 6-hydroxychlorzoxazone (fe,6-OH) varied 16-fold (0.39 ± 0.20, mean ± SD), while the CYP2E1-mediated metabolic clearance (CL6-OH) varied 28-fold (163 ± 95 mL/min) [1]. This extensive variability—which significantly affects physiologically based pharmacokinetic models—necessitates internal standardization methods capable of maintaining accuracy across the full dynamic range of analyte concentrations encountered in population studies [2]. In a larger cohort of 70 subjects (40 men, 30 women), oral clearance varied fourfold to fivefold (330 ± 111 mL/min), with clearance values one-third greater in men than women before body weight normalization [3]. Deuterated internal standards such as 6-Hydroxy Chlorzoxazone-d2 provide the requisite precision to resolve these biologically meaningful inter-individual differences across diverse patient populations [4].

pharmacogenetics inter-individual variability CYP2E1 phenotyping

Primary Research and Industrial Application Scenarios for 6-Hydroxy Chlorzoxazone-d2


CYP2E1 Activity Phenotyping in Clinical Pharmacology Studies

6-Hydroxy Chlorzoxazone-d2 serves as the internal standard of choice for LC-MS/MS quantification of 6-hydroxychlorzoxazone in plasma or urine samples collected during CYP2E1 phenotyping studies. The method enables detection of the metabolite following chlorzoxazone administration (250–500 mg oral doses), with the metabolic ratio (6-OH-CHZ/CHZ) measured at 2–8 hours post-dose serving as the primary CYP2E1 activity index [1]. The deuterated internal standard corrects for matrix effects across diverse populations, including patients with renal impairment where non-isotopic methods produce falsely elevated metabolic ratios [2].

Microdose Pharmacokinetic Studies for Drug-Drug Interaction Assessment

The ultrasensitive quantification enabled by 6-Hydroxy Chlorzoxazone-d2 as internal standard supports microdosing study designs with chlorzoxazone doses as low as 25 μg [1]. This approach minimizes subject exposure while maintaining pharmacokinetic monitoring capability for 8 hours post-dose, making it ideal for early-phase clinical drug-drug interaction screening. The LLOQ of 2.5 pg/mL achieved with deuterated internal standardization cannot be replicated using unlabeled internal standards or HPLC-UV methods [2].

In Vitro CYP2E1 Inhibition and Induction Screening

6-Hydroxy Chlorzoxazone-d2 enables precise quantification of 6-hydroxychlorzoxazone formation in human liver microsomal incubations and recombinant CYP enzyme systems for screening CYP2E1 inhibitors or inducers [1]. The deuterated internal standard corrects for incubation matrix effects (e.g., NADPH, microsomal protein) that can cause significant ion suppression in MS detection. Studies have successfully applied this methodology to characterize competitive inhibitors such as baicalin (Ki = 145.8 μM in rat liver microsomes) [2] and inducers such as rutaecarpine (50% increase in p-nitrophenol hydroxylase activity) [3].

Regulated Bioanalytical Method Validation and Quality Control

In GLP/GMP-compliant analytical laboratories, 6-Hydroxy Chlorzoxazone-d2 is procured as a fully characterized reference standard traceable to USP/EP pharmacopeial standards for analytical method validation (AMV) and quality control (QC) applications [1]. The compound supports calibration curve preparation, system suitability testing, and batch-to-batch QC in regulated bioanalytical workflows supporting ANDA submissions and clinical trial sample analysis. Research-grade unlabeled 6-hydroxychlorzoxazone lacks the certified documentation required for regulatory compliance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy chlorzoxazone-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.